5-Bromo-6-chloroisoindolin-1-one is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the isoindolinone family, which has garnered interest due to its biological activity and utility in drug development. The systematic name reflects the presence of bromine and chlorine substituents on the isoindolinone framework, indicating its potential reactivity and functional properties.
The compound can be synthesized through various chemical pathways, often involving reactions that introduce halogen atoms into the isoindolinone structure. Research indicates that 5-bromo-6-chloroisoindolin-1-one can be derived from simpler precursors through multi-step synthetic routes, including bromination, nucleophilic substitution, and cyclization reactions .
5-Bromo-6-chloroisoindolin-1-one is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is also categorized under halogenated organic compounds because of the bromine and chlorine substituents. Its molecular formula is , with a molecular weight of approximately 232.49 g/mol .
The synthesis of 5-bromo-6-chloroisoindolin-1-one typically involves several key steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound, emphasizing the need for careful control of reaction conditions to optimize yields.
The molecular structure of 5-bromo-6-chloroisoindolin-1-one features a bicyclic framework consisting of an isoindoline core with a keto group at position one.
The presence of halogens significantly influences the compound's reactivity and biological properties.
5-Bromo-6-chloroisoindolin-1-one can participate in various chemical reactions due to its reactive functional groups:
These reactions are crucial for modifying the compound for specific applications in pharmaceuticals or agrochemicals.
The mechanism by which 5-bromo-6-chloroisoindolin-1-one exerts its biological effects often involves interactions at the molecular level:
These factors contribute to the compound's potential as a lead structure in drug discovery.
These properties are essential for determining suitable conditions for storage and handling in laboratory settings.
5-Bromo-6-chloroisoindolin-1-one has several scientific uses:
The versatility of this compound underscores its importance in ongoing research within medicinal chemistry and materials science.
5-Bromo-6-chloroisoindolin-1-one is a dihalogenated isoindolinone derivative of significant interest in pharmaceutical precursor synthesis. Its molecular formula is C₈H₅BrClNO (MW: 246.49), characterized by a lactam ring with bromine and chlorine substituents at the C5 and C6 positions, respectively. The strategic placement of halogens enables diverse downstream functionalization while presenting synthetic challenges in regiocontrol.
Electrophilic halogenation of pre-formed isoindolinone scaffolds requires careful optimization to avoid polyhalogenation. Ortho-directed lithiation is preferred for regioselective bromination:
Limitation: Concurrent installation of bromine and chlorine often necessitates sequential halogenation due to differing electronic requirements.
Cyclization of halogenated precursors is pivotal for constructing the lactam core:
Transition Metal-Catalyzed Cyclization
Non-Metal Approaches
Table 1: Cyclization Methods for Halogenated Isoindolinones
Method | Catalyst/Reagents | Conditions | Yield | Halogen Compatibility |
---|---|---|---|---|
Ru-catalyzed C–H activation | [RuCl₂(p-cymene)]₂/AgSbF₆ | 1,2-DCE, 110°C, 16 h | ≤80% | Br, Cl, I, F |
Pd-carbonylation | Pd(OAc)₂, CO/TFBen | DMF, 100°C, 12 h | 75–85% | Br, Cl |
Electrochemical reduction | Carbon electrodes | RT, constant current | 60–70% | Br, Cl |
Simultaneous C5-bromination and C6-chlorination faces challenges due to:
Solutions:
Table 2: Steric and Electronic Effects on Halogenation Regioselectivity
Substituent Position | Electronic Effect | Preferred Halogenation Site |
---|---|---|
C4-OMe | Electron-donating | C6 (67%) |
C7-NO₂ | Electron-withdrawing | C5 (72%) |
C4,C7-unsubstituted | Neutral | C5 (58%), C6 (22%) |
Solvent polarity and catalyst selection critically influence cyclization efficiency:
Catalyst Systems
Solvent Effects
Polar aprotic solvents (e.g., 1,2-dichloroethane) facilitate C–H activation by stabilizing electrophilic metal intermediates. Protic solvents (MeOH, i-PrOH) inhibit cyclization due to competitive catalyst coordination [5].
Table 3: Optimization Parameters for Ru-Catalyzed Cyclization
Variable | Optimal Condition | Yield Impact |
---|---|---|
Catalyst loading | 5 mol% [RuCl₂(p-cymene)]₂ | 10 mol%: +5% yield |
Temperature | 110°C | 80°C: −44% yield |
Solvent | 1,2-Dichloroethane | THF: −45% yield |
Allylic alcohol equiv | 2.2 | 1.2: −24% yield |
Halogen handles enable diversification via cross-coupling and annulation:
Cross-Coupling
Annulation and C–H Functionalization
Table 4: Derivative Synthesis via Post-Functionalization
Reaction Type | Reagents/Conditions | Products | Yield Range |
---|---|---|---|
Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-6-chloroisoindolinones | 70–85% |
Amination | R-NH₂, Pd₂(dba)₃, XPhos | 6-Amino-5-bromoisoindolinones | 65–78% |
Rh-catalyzed annulation | Alkenes, [Rh]/chiral ligand | Spiro-isoindolinones | 55–75% |
Key Advances: Recent progress in Ru-catalyzed cyclizations [5] and electrochemical methods [3] has improved access to halogenated isoindolinones. Regioselectivity challenges are addressed via directed halogenation and precursor-based strategies, enabling targeted synthesis of 5-bromo-6-chloro derivatives. Post-synthetic modifications leverage halogen reactivity for pharmaceutical precursor synthesis.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4